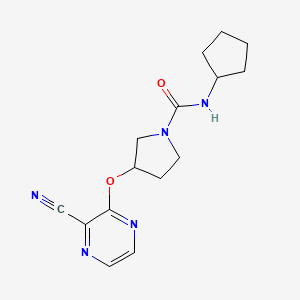

N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)picolinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

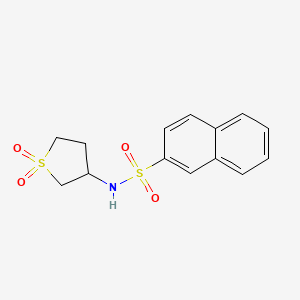

N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)picolinamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as TFP or TFPB, and it is a potent and selective inhibitor of the protein kinase B (PKB) signaling pathway.

Mechanism of Action

Mode of Action

Based on its chemical structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .

Biochemical Pathways

Without specific target identification, it’s challenging to determine the exact biochemical pathways affected by this compound. Compounds with similar structures have been shown to influence a variety of biochemical pathways, suggesting that this compound may have a broad range of effects .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Without knowledge of its specific targets and mode of action, it’s difficult to predict its potential effects .

Advantages and Limitations for Lab Experiments

One of the significant advantages of N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)picolinamide is its selectivity towards PKB. This selectivity allows for the inhibition of the PKB signaling pathway without affecting other signaling pathways, which can lead to unwanted side effects. However, one of the limitations of TFPB is its low solubility in water, which can make it challenging to work with in lab experiments.

Future Directions

There are several future directions for the research on N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)picolinamide. One of the primary directions is the development of more potent and selective inhibitors of the PKB signaling pathway. Another direction is the investigation of the potential applications of TFPB in other fields, such as diabetes and neurodegenerative diseases. Finally, the development of new methods for the synthesis of TFPB and its analogs can lead to the discovery of new compounds with improved properties.

Synthesis Methods

The synthesis of N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)picolinamide is a complex process that involves several steps. The synthesis begins with the reaction of 5-(trifluoromethyl)pyridine-2-carboxylic acid with 1-methylpiperazine to form 1-(5-(trifluoromethyl)pyridin-2-yl)piperazine. The resulting compound is then reacted with 3-picolinic acid to form this compound.

Scientific Research Applications

N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)picolinamide has several potential applications in scientific research. One of the primary applications is in the field of cancer research. PKB signaling pathway is known to play a crucial role in the survival and proliferation of cancer cells, and inhibitors of this pathway have shown promising results in preclinical studies. TFPB has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells.

Biochemical Analysis

Biochemical Properties

It is known that pyrrolidine derivatives can inhibit COX-2 with IC 50 values in the range of 1–8 µM . This suggests that N-{1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}pyridine-2-carboxamide may interact with enzymes such as COX-2 and potentially influence biochemical reactions .

Molecular Mechanism

It is possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

properties

IUPAC Name |

N-[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F3N4O/c17-16(18,19)11-4-5-14(21-9-11)23-8-6-12(10-23)22-15(24)13-3-1-2-7-20-13/h1-5,7,9,12H,6,8,10H2,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPMGFLQJBLDYBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1NC(=O)C2=CC=CC=N2)C3=NC=C(C=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15F3N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-(4-fluorophenethyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2446105.png)

![2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2446106.png)

![N-[2-(3-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methyl-3-nitrobenzamide](/img/structure/B2446110.png)

![3-benzyl-9-(3-chlorophenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2446111.png)

![5-oxo-1-(2-thienylmethyl)-N-[4-(trifluoromethyl)phenyl]-2-pyrrolidinecarboxamide](/img/structure/B2446112.png)

![4-(2-((6,8-Dimethyl-5,7-dioxo-2-(m-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamido)benzamide](/img/structure/B2446113.png)

![methyl (Z)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(4-methylphenyl)prop-2-enoate](/img/structure/B2446114.png)

![N-[(3-bromophenyl)(cyano)methyl]-2-[(2-methoxyethyl)sulfanyl]acetamide](/img/structure/B2446121.png)

![(1R,5S)-8-((5-chlorothiophen-2-yl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2446123.png)